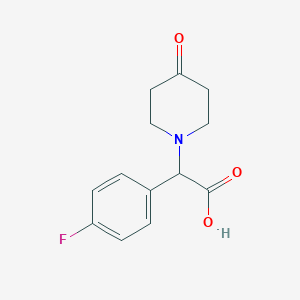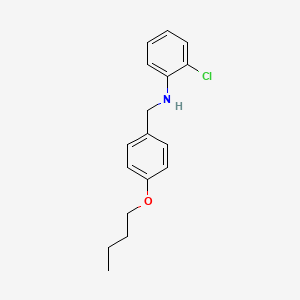
N-(4-Butoxybenzyl)-2-chloroaniline
説明
“N-(4-Butoxybenzyl)-2-chloroaniline” is a chemical compound. However, there is limited information available about this specific compound. There are related compounds such as “N-(4-butoxybenzyl)-1,3-diphenyl-2-propanamine” and “4-Butoxybenzyl alcohol” which are used in scientific research12.
Synthesis Analysis
The synthesis of “N-(4-Butoxybenzyl)-2-chloroaniline” is not explicitly mentioned in the available resources. However, related compounds like “4-Butoxybenzyl alcohol” have been used in the synthesis of other compounds2.Molecular Structure Analysis
The molecular structure of “N-(4-Butoxybenzyl)-2-chloroaniline” is not directly available. However, a related compound “4-Butoxybenzyl alcohol” has a molecular formula of C11H16O23.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “N-(4-Butoxybenzyl)-2-chloroaniline”. However, “4-Butoxybenzyl alcohol” has been used in various chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-Butoxybenzyl)-2-chloroaniline” are not directly available. However, a related compound “4-Butoxybenzyl alcohol” has a molecular weight of 180.24, and its physical state is solid with a melting point of 29-32 °C2.科学的研究の応用
Peroxidase Action Studies
In research on peroxidase action, N-(4-Butoxybenzyl)-2-chloroaniline, specifically its derivative 4-chloroaniline, was shown to undergo peroxidation, leading to the production of various compounds. This includes the formation of 2-amino-5-(4-chloroanilino-)benzoquinone-di-4-chloroanil in high yield and the elimination of chloride ion. The study suggests potential intermediates in this reaction, contributing to our understanding of peroxidase chemistry and reactions involving chloroaniline compounds (Holland & Saunders, 1968).
Enzymatic Oxidation and Inactivation
A study on the peroxidase from Coprinus cinereus explored the oxidative oligomerization of 4-chloroaniline, producing several compounds including N-(4-chlorophenyl)-benzoquinone monoamine and 4,4'-dichloroazobenzene. This study is significant for understanding the enzymatic processes involving chloroaniline derivatives and their potential applications in biological systems (Chang et al., 1999).
Chloroperoxidase-catalyzed Oxidation
Chloroperoxidase-catalyzed oxidation of 4-chloroaniline was studied, resulting in the formation of 4-chloronitrosobenzene. This research provides insights into the enzymatic oxidation processes and the influence of halide ions on these reactions, which is relevant for understanding the behavior of chloroaniline derivatives in biological systems (Corbett, Chipko, & Baden, 1978).
Biodegradation Studies
In a study on the biodegradation of 4-chloroaniline by Phanerochaete chrysosporium, various oligomers formed during the degradation process were identified. This research is crucial for understanding environmental bioremediation and the microbial breakdown of chloroaniline compounds (Chang & Bumpus, 1993).
Herbicide Residue Transformation
The transformation of chloroaniline moieties from certain phenylamide herbicides into stable chloroazobenzene residues in soil was studied. This research contributes to our understanding of the environmental impact and transformation of herbicide residues, including those related to chloroaniline compounds (Bordeleau, Rosen, & Bartha, 1972).
Safety And Hazards
The safety and hazards of “N-(4-Butoxybenzyl)-2-chloroaniline” are not directly available. However, for a related compound “4-Butoxybenzyl alcohol”, it is recommended to move the person into fresh air if inhaled, wash off with soap and plenty of water if it comes in contact with skin, rinse with pure water for at least 15 minutes if it comes in contact with eyes, and consult a doctor immediately in case of ingestion4.
将来の方向性
There is no specific information available on the future directions of “N-(4-Butoxybenzyl)-2-chloroaniline”. However, related compounds are being used in proteomics research56.
Please note that the information provided is based on the available resources and may not be fully accurate or complete. For a more detailed analysis, please refer to the original sources or consult with a chemistry expert.
特性
IUPAC Name |
N-[(4-butoxyphenyl)methyl]-2-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-2-3-12-20-15-10-8-14(9-11-15)13-19-17-7-5-4-6-16(17)18/h4-11,19H,2-3,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEXFRGULUPQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Butoxybenzyl)-2-chloroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



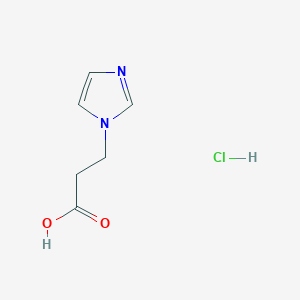

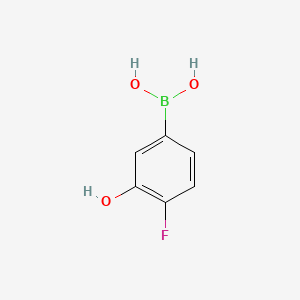
![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B1437246.png)
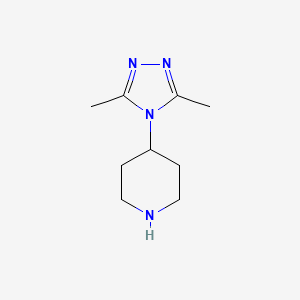
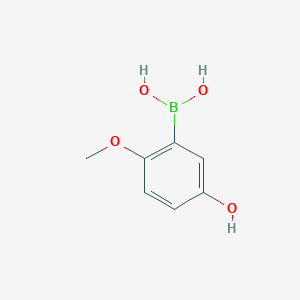
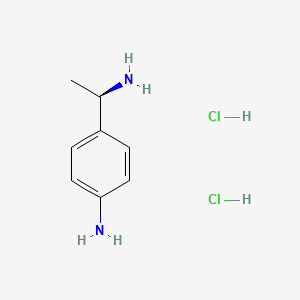
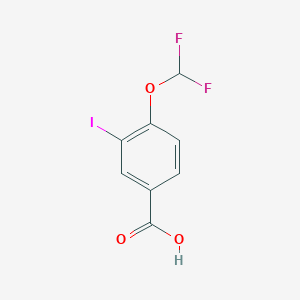
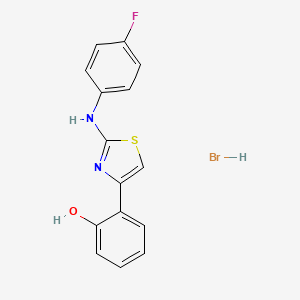
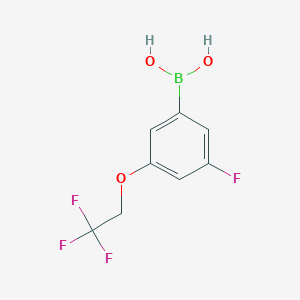
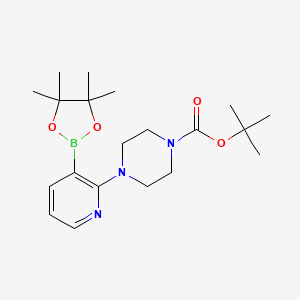
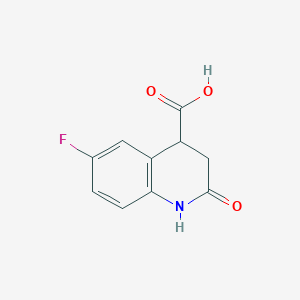
methanone hydrochloride](/img/structure/B1437259.png)
